molecular formula C7H7BrN2O B8401145 N'-(4-Bromophenyl)formohydrazide

N'-(4-Bromophenyl)formohydrazide

Cat. No.: B8401145
M. Wt: 215.05 g/mol
InChI Key: WVBXPRJPBAZCBU-UHFFFAOYSA-N
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Description

N'-(4-Bromophenyl)formohydrazide is a hydrazide derivative characterized by a brominated phenyl group attached to a formohydrazide backbone. These compounds are frequently explored for their coordination chemistry, biological activity, and applications in materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-(4-bromoanilino)formamide

InChI

InChI=1S/C7H7BrN2O/c8-6-1-3-7(4-2-6)10-9-5-11/h1-5,10H,(H,9,11)

InChI Key

WVBXPRJPBAZCBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 4-bromophenyl group is a common motif in hydrazide derivatives, but modifications to the hydrazide backbone or additional aromatic systems significantly alter properties. Key examples include:

Furan and Nitrophenyl Modifications
  • N′-[(E)-{5-[(4-Bromophenoxy)methyl]-2-furyl}methylene]-2-(4-nitrophenyl)acetohydrazide (): Incorporates a furyl ring and nitrophenyl group. The furan oxygen may participate in hydrogen bonding, influencing solubility .
Pyrazole and Pyridine Systems
  • 3-(4-Bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide (): Features a pyrazole ring and pyridine substituent. The pyridine’s basicity and pyrazole’s hydrogen-bonding capacity could enhance metal coordination, relevant in catalysis or medicinal chemistry .
Ethoxy-Hydroxybenzylidene Derivatives
  • N-(4-Bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide (): The ethoxy-hydroxybenzylidene group introduces intramolecular hydrogen bonding (O–H···N), stabilizing the planar conformation. This may improve thermal stability and crystallinity .

Physical and Spectral Properties

Table 1: Comparative Physical Data
Compound Name (Evidence ID) Molecular Weight Melting Point (°C) Notable Features
6-(4-Bromophenyl)-imidazo[2,1-b]thiazole-3-acetohydrazide (6) 523.45 160–162 72.5% yield; high C content (56.89%)
N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide (13,17) 382.19 Not reported Intramolecular O–H···N bond; chain-forming N–H···O interactions
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea (9) 398.08 Monoclinic crystal High symmetry (P21/n space group)
  • Melting Points : The imidazothiazole derivative () exhibits a moderate melting point (160–162°C), likely due to rigid aromatic systems .
  • Crystallography: Urea derivatives () adopt monoclinic structures (P21/n), while hydrazones () form chains via hydrogen bonding, impacting solubility and stability .

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